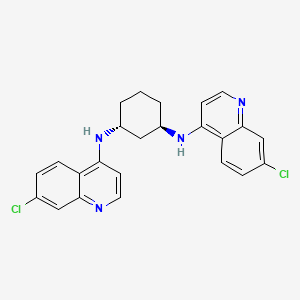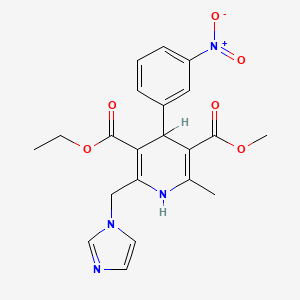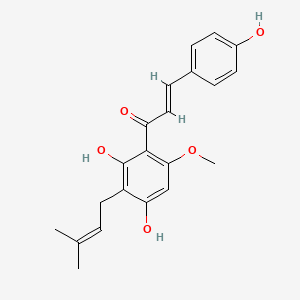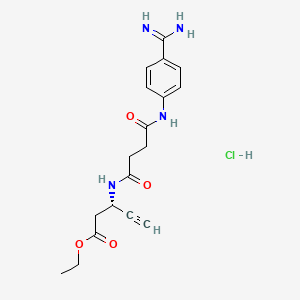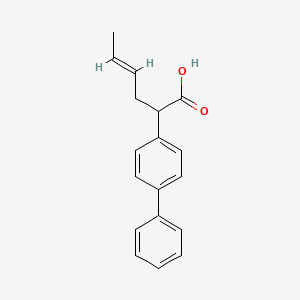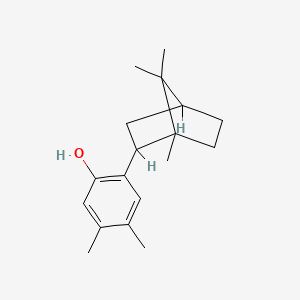
Xibornol
Descripción general
Descripción
Xibornol is a lipophilic substance with antiseptic properties . It is primarily administered to the throat as a spray mouthwash . As of 2007, all approved forms are water-based suspensions . It is mainly used in Italy and Spain .
Molecular Structure Analysis
This compound has a molecular formula of C18H26O . Its average mass is 258.398 Da and its monoisotopic mass is 258.198364 Da .Chemical Reactions Analysis
This compound has shown strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphyloccus aureus, as well as against the two emerging pathogens Actinomyces israelii and Corynebacterium ulcerans . It also showed a marked virucidal effect under experimental setup .Physical and Chemical Properties Analysis
This compound appears as a white crystalline powder, slightly soluble in water and freely soluble in methanol and other organic solvents such as acetone and Toluene .Aplicaciones Científicas De Investigación
Efecto virucida sobre los virus respiratorios
Xibornol se ha evaluado por su potencial efecto virucida sobre varios virus respiratorios. En un estudio, se evaluó la actividad de this compound en cinco virus respiratorios: adenovirus humano tipo 5, rinovirus humano tipo 13, coronavirus humano 229E, virus parainfluenza humano tipo 1 y virus respiratorio sincitial humano . La reducción viral de this compound fue estadísticamente significativa tanto en condiciones ambientales limpias como sucias . Esto sugiere que this compound podría utilizarse como una sustancia tópica para la inactivación viral con el fin de prevenir la enfermedad del tracto respiratorio superior .
Actividad antimicrobiana contra patógenos grampositivos
Se ha descubierto que this compound y una formulación a base de this compound tienen una fuerte acción antibacteriana contra Streptococcus pneumoniae, Streptococcus pyogenes y Staphylococcus aureus . Estos son patógenos comunes del tracto respiratorio superior e inferior. Los fármacos también mostraron eficacia contra los patógenos emergentes Actinomyces israelii y Corynebacterium ulcerans . Esto destaca el potencial de this compound en el control tópico de bacterias grampositivas patógenas del tracto respiratorio .
Uso antiséptico en la cavidad oral
Una formulación a base de this compound se comercializa como una suspensión en spray para la antisepsia de la cavidad oral . Se utiliza como adyuvante en las infecciones faríngeas causadas por microorganismos grampositivos . Esto sugiere que this compound puede utilizarse para controlar las poblaciones bacterianas en la cavidad oral, lo que podría prevenir las infecciones orales .
Uso potencial contra el SARS-CoV-2
El efecto de this compound sobre HCoV229E, un sustituto del SARS-CoV-2, proporciona información sobre la susceptibilidad de los coronavirus a este tipo de tratamiento químico . Esto podría ser útil desde la perspectiva de utilizar this compound como agente tópico contra el SARS-CoV-2 .
Uso en infecciones del tracto respiratorio
This compound tiene una larga historia de uso seguro como adyuvante y antiséptico en las infecciones del tracto respiratorio . Su actividad contra las bacterias se conoce desde la década de 1970 . Esto sugiere que this compound puede utilizarse como tratamiento de apoyo en el manejo de las infecciones del tracto respiratorio .
Mecanismo De Acción
Target of Action
Xibornol, also known as Bactacine or Nanbacine, is primarily targeted against Gram-positive bacteria . These bacteria are common pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, as well as emerging pathogens such as Actinomyces israelii and Corynebacterium ulcerans .
Mode of Action
This compound exerts its therapeutic effects through a specific mechanism of action that disrupts bacterial cell membranes . This disruption leads to increased permeability of the bacterial cell wall, resulting in cell lysis and ultimately, bacterial death .
Biochemical Pathways
Its primary action of disrupting bacterial cell membranes suggests that it interferes with the integrity and function of these structures, leading to bacterial cell death .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria, leading to the resolution of infections . In addition, it has been found to have a virucidal effect on several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus .
Action Environment
The effectiveness of this compound can be influenced by environmental conditions. For instance, in vitro experiments have shown that the viral abatement of this compound was statistically significant under both clean and dirty environmental conditions . The abatement was slightly lower in the dirty condition, suggesting that the presence of organic substances may reduce its efficacy .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of Xibornol are not fully explored. It is known to have strong antibacterial action against various pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphyloccus aureus, Actinomyces israelii, and Corynebacterium ulcerans
Cellular Effects
In vitro studies have shown that this compound has a clear toxic effect on certain cell lines, including HeLa, MRC-5, and LLC MK-2, with concentrations ranging from 3 to 0.3 mg/100 mL causing a loss of viability and alteration of morphology in at least 30% of observed flasks
Propiedades
| { "Design of the Synthesis Pathway": "Xibornol can be synthesized via a multi-step synthetic pathway that involves the conversion of several starting materials into the final product. The synthesis pathway involves several chemical reactions, including oxidation and reduction reactions, as well as the use of reagents such as sodium borohydride and acetic anhydride.", "Starting Materials": ["2-methyl-2-butene", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "sodium chloride", "water"], "Reaction": ["Step 1: 2-methyl-2-butene is reacted with sodium borohydride in the presence of acetic anhydride to form 2-methylbut-2-en-1-ol.", "Step 2: The resulting product from step 1 is oxidized using a solution of sodium hydroxide and sulfuric acid to form 2-methylbut-2-enal.", "Step 3: 2-methylbut-2-enal is then reduced with sodium borohydride to form 2-methylbut-2-en-1-ol.", "Step 4: The product from step 3 is then reacted with acetic anhydride to form the final product, Xibornol.", "Step 5: The final product is purified using a solution of sodium chloride and water."] } | |
Número CAS |
13741-18-9 |
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m1/s1 |
Clave InChI |
RNRHMQWZFJXKLZ-XUWXXGDYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1C)O)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C |
SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Apariencia |
Solid powder |
| 13741-18-9 38237-68-2 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6-isobornyl-3,4-xylenol bactacine Bracen nanbacine xibornol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Xibornol?
A1: this compound, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of this compound is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.
Q2: What is known about the pharmacokinetic profile of this compound?
A2: Studies show that this compound is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, this compound reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.
Q3: What is the in vitro activity of this compound against Staphylococcus aureus?
A3: this compound demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []
Q4: Does this compound interact with theophylline?
A4: A study on healthy volunteers found no pharmacokinetic interaction between this compound and theophylline. [] This suggests that co-administration of this compound does not interfere with theophylline clearance or affect its plasma half-life. []
Q5: Does this compound affect phagocyte functions?
A5: Research indicates that this compound does not negatively impact phagocyte function. [] A study on patients treated with this compound (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []
Q6: Are there any liquid spray formulations of this compound?
A6: Research has explored the development of liquid spray formulations of this compound using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.
Q7: Has this compound been investigated for virucidal activity?
A7: There is growing interest in exploring the potential antiviral effects of this compound. One study investigated the virucidal effect of this compound against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []
Q8: What are the potential applications of this compound in drug delivery and targeting?
A8: While current research primarily focuses on this compound's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for this compound could open avenues for targeted delivery to the lungs and other respiratory tissues. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


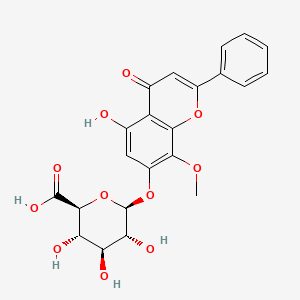
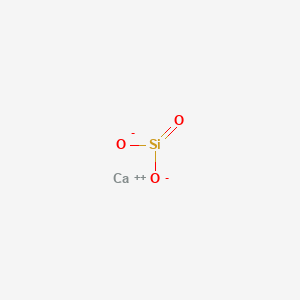

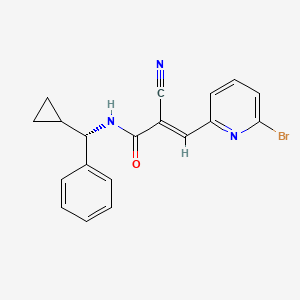
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-tri](/img/structure/B1683324.png)
